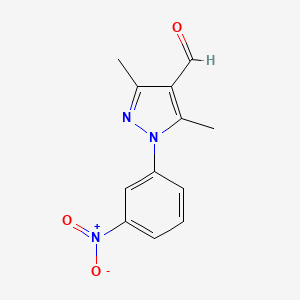

3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group

作用機序

Target of Action

The primary targets of 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde are cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological processes .

Mode of Action

This could lead to an increase in intracellular cAMP levels, affecting various cellular processes regulated by this secondary messenger .

Biochemical Pathways

The compound’s action on cAMP-specific phosphodiesterases affects the cAMP signaling pathway . By potentially inhibiting these enzymes, the compound could increase cAMP levels, leading to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins, affecting numerous cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific cellular processes regulated by the proteins phosphorylated as a result of increased cAMP levels and PKA activation . These could range from changes in gene expression to alterations in cellular metabolism .

生化学分析

Biochemical Properties

It is known to interact with certain enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4D .

Cellular Effects

It is known to interact with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D , which plays a key role in many important physiological processes .

Molecular Mechanism

It is known to interact with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D

Metabolic Pathways

It is known to interact with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D , which is involved in the degradation of 3’,5’-cyclic AMP .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-nitrobenzaldehyde with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

化学反応の分析

Types of Reactions

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3,5-Dimethyl-1-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have been studied for their potential antimicrobial properties.

類似化合物との比較

Similar Compounds

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the nitro group in a different position.

3,5-Dimethyl-1-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde: A reduction product of the original compound.

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid: An oxidation product of the original compound.

Uniqueness

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

生物活性

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS Number: 1152541-16-6) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a nitrophenyl group that may enhance its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃O₃ |

| Molar Mass | 245.23 g/mol |

| Density | 1.32 g/cm³ (predicted) |

| Boiling Point | 414.6 °C (predicted) |

| pKa | -1.72 (predicted) |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds, including this compound, which showed promising results against several bacterial strains, including E. coli and Staphylococcus aureus. The compound's effectiveness was evaluated using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely documented. In vitro studies have demonstrated that compounds similar to this compound inhibit pro-inflammatory cytokines like TNF-α and IL-6. These findings suggest that this compound could serve as a lead for developing new anti-inflammatory agents .

Anticancer Activity

The anticancer properties of pyrazole derivatives are also notable. In vitro experiments have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . Specifically, studies suggest that the presence of the nitrophenyl group may enhance the cytotoxic effects against various cancer types.

Case Studies

Several case studies provide insights into the biological activity of pyrazole derivatives:

- Antimicrobial Efficacy : A study reported the synthesis of a series of pyrazole derivatives, including the compound , which were tested against Mycobacterium tuberculosis and various fungi. Results indicated that certain derivatives exhibited significant activity at low concentrations compared to standard antibiotics .

- Anti-inflammatory Mechanism : Research focused on a series of pyrazoles demonstrated their ability to inhibit COX enzymes, leading to reduced inflammation markers in cellular models. The compound's structural features were linked to enhanced binding affinity to these enzymes .

- Cytotoxicity Studies : In a comparative analysis, this compound was evaluated alongside other known anticancer agents. The results showed that it could effectively reduce cell viability in cancer cell lines through apoptosis induction .

特性

IUPAC Name |

3,5-dimethyl-1-(3-nitrophenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-8-12(7-16)9(2)14(13-8)10-4-3-5-11(6-10)15(17)18/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFDNLRMOAFEPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)[N+](=O)[O-])C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。